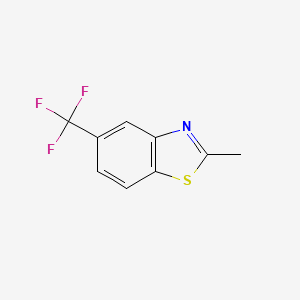

2-Methyl-5-(trifluoromethyl)benzothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-5-(trifluoromethyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NS/c1-5-13-7-4-6(9(10,11)12)2-3-8(7)14-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIOZBPOLWETSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059943 | |

| Record name | Benzothiazole, 2-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398-99-2 | |

| Record name | 2-Methyl-5-(trifluoromethyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=398-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-methyl-5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000398992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 2-methyl-5-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazole, 2-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-(trifluoromethyl)benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)benzothiazole (CAS: 398-99-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 2-Methyl-5-(trifluoromethyl)benzothiazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of detailed experimental data for this specific molecule in peer-reviewed literature, this document consolidates information from chemical suppliers and draws upon established knowledge of the benzothiazole scaffold. The guide covers physicochemical and spectroscopic properties, a generalized synthesis protocol, safety information, and a discussion of the potential biological significance of this class of compounds.

Physicochemical Properties

This compound is a solid, crystalline compound at room temperature. The trifluoromethyl group, a common moiety in pharmaceutical agents, is known to enhance metabolic stability and membrane permeability.[1] The following table summarizes the available physicochemical data.

| Property | Value | Source(s) |

| CAS Number | 398-99-2 | [2][3][4][5][6] |

| Molecular Formula | C₉H₆F₃NS | [4][6] |

| Molecular Weight | 217.21 g/mol | [4][7] |

| IUPAC Name | 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole | [4] |

| Melting Point | 63-64 °C | [4] |

| Boiling Point | 258.3±40.0 °C (Predicted) | [7] |

| Density | 1.42±0.1 g/cm³ (Predicted) | [7] |

| Physical Form | Powder | [4] |

| Storage Temperature | Room Temperature | [4] |

Spectroscopic Data

Detailed, authenticated spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely published. However, based on the known structure, the following characteristic spectral features can be anticipated:

-

¹H NMR: Signals corresponding to the methyl protons and aromatic protons on the benzothiazole ring system. The trifluoromethyl group will likely influence the chemical shifts of the adjacent aromatic protons.

-

¹³C NMR: Resonances for the methyl carbon, the carbons of the benzothiazole core, and the quartet signal characteristic of the trifluoromethyl carbon.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: Characteristic absorption bands for C-H, C=N, C=C, and C-F bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (217.21 g/mol ).

Researchers requiring definitive spectroscopic data should perform their own analyses on a verified sample.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, it can be synthesized through established methods for benzothiazole ring formation. A common and effective route is the condensation and cyclization of a substituted 2-aminothiophenol with an appropriate carboxylic acid or its derivative.

Generalized Synthesis Protocol: Jacobs-Heidelberger Reaction

This method involves the reaction of 2-amino-4-(trifluoromethyl)thiophenol with acetic anhydride.

Reaction Scheme:

Methodology:

-

Acylation: 2-Amino-4-(trifluoromethyl)thiophenol is dissolved in a suitable solvent (e.g., glacial acetic acid or an inert solvent like toluene).

-

Acetic anhydride is added to the solution, often in slight excess. The reaction mixture is typically heated to facilitate the formation of the N-acetyl intermediate.

-

Cyclization: Upon further heating, the intermediate undergoes intramolecular cyclization with the elimination of a water molecule to form the benzothiazole ring.

-

Work-up and Purification: The reaction mixture is cooled, and the product is isolated, often by precipitation upon addition of water. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography.

Note: This is a generalized protocol. Optimal reaction conditions, including temperature, reaction time, and purification methods, would need to be determined experimentally.

Biological Activity and Drug Development Potential

While no specific biological activity has been reported for this compound, the benzothiazole scaffold is a well-established pharmacophore in drug discovery.[8][9] Derivatives of benzothiazole have demonstrated a wide range of therapeutic activities, including:

-

Anticancer: Several benzothiazole derivatives have shown potent and selective antitumor activity.[10][11] For instance, some derivatives act as aryl hydrocarbon receptor (AhR) ligands, leading to the induction of cytochrome P450 enzymes that can selectively kill cancer cells.[11]

-

Antimicrobial: The benzothiazole nucleus is present in various compounds with antibacterial and antifungal properties.

-

Neurodegenerative Diseases: Certain benzothiazole derivatives have been investigated as agents for the treatment of neurodegenerative disorders. For example, some have shown potential as multifunctional MAO-B inhibitors for Parkinson's disease.[1]

The presence of the trifluoromethyl group in this compound makes it an attractive candidate for screening in drug discovery programs, as this group can enhance key drug-like properties.

The following diagram illustrates a hypothetical workflow for the initial biological screening of this compound.

Safety and Handling

Detailed toxicology data for this compound is not available. However, based on safety data sheets for structurally related compounds, it is recommended to handle this chemical with appropriate precautions.

General Handling Precautions:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a tightly closed container in a dry and cool place.

For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical entity with potential applications in medicinal chemistry and other fields. While specific experimental data for this compound is scarce in publicly accessible literature, its structural features, particularly the benzothiazole core and the trifluoromethyl group, suggest that it warrants further investigation. This guide provides a foundational understanding of its known properties and outlines logical starting points for its synthesis and biological evaluation. Researchers are encouraged to conduct their own comprehensive studies to fully characterize this compound.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | C6H3ClF3NOS | CID 14601081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. pschemicals.com [pschemicals.com]

- 7. This compound | 398-99-2 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-(trifluoromethyl)benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-5-(trifluoromethyl)benzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific molecule, this guide combines established identifiers with computationally predicted properties to offer a robust profile for research and development purposes.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some basic molecular data is experimentally confirmed, many of the physicochemical parameters are predicted based on computational models. These predictions are valuable for initial assessments and in silico screening.

| Property | Value | Source |

| IUPAC Name | 2-Methyl-5-(trifluoromethyl)-1,3-benzothiazole | |

| CAS Number | 398-99-2 | [1][2] |

| Molecular Formula | C₉H₆F₃NS | [1] |

| Molecular Weight | 217.21 g/mol | |

| Predicted Melting Point | 45-55 °C | |

| Predicted Boiling Point | 250-260 °C at 760 mmHg | |

| Predicted Aqueous Solubility | Low | |

| Predicted logP | 3.5 - 4.0 | |

| Predicted pKa (most basic) | 1.5 - 2.5 (protonated benzothiazole nitrogen) |

Experimental Protocols: Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a critical parameter in drug discovery, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method is a widely accepted standard for the experimental determination of logP.[3][4]

Principle

The shake-flask method involves dissolving the test compound in a biphasic system of n-octanol and water (or a suitable buffer like phosphate-buffered saline, PBS, at a specific pH). After agitation to reach equilibrium, the two phases are separated, and the concentration of the compound in each phase is determined analytically. The ratio of the concentrations is then used to calculate the logP value.

Detailed Methodology

-

Preparation of Saturated Solvents: n-Octanol and water (or buffer) are mutually saturated by stirring them together for a sufficient period (e.g., 24 hours) and then allowing the phases to separate. This ensures that the solvents are in equilibrium before the addition of the test compound.

-

Compound Dissolution: A known amount of this compound is dissolved in one of the saturated phases (usually n-octanol). Alternatively, a stock solution of the compound in a water-miscible solvent like DMSO can be prepared and added to the biphasic system, ensuring the final concentration of the co-solvent is low (e.g., <1%) to minimize its effect on partitioning.

-

Partitioning: The biphasic mixture containing the test compound is agitated vigorously in a separatory funnel or vial for a set period (e.g., 1-2 hours) at a constant temperature (typically 25 °C or 37 °C) to allow for the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is then allowed to stand undisturbed until the two phases have clearly separated. Centrifugation can be employed to expedite and improve the separation, especially if an emulsion has formed.

-

Sampling and Analysis: A precise aliquot is carefully removed from both the n-octanol and the aqueous phase. The concentration of the compound in each aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]aqueous). The logP is the base-10 logarithm of this ratio:

P = [Compound]octanol / [Compound]aqueous

logP = log10(P)

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.

Caption: Workflow for logP determination.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Methyl-5-(trifluoromethyl)benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-Methyl-5-(trifluoromethyl)benzothiazole. The information presented herein is based on established computational methodologies, including Density Functional Theory (DFT), which are instrumental in predicting molecular geometry, electronic properties, and conformational stability in the absence of extensive experimental data. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the physicochemical characteristics of this fluorinated benzothiazole derivative.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound featuring a benzothiazole core substituted with a methyl group at the 2-position and a trifluoromethyl group at the 5-position. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic distribution and potential intermolecular interactions of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆F₃NS | PubChem |

| Molecular Weight | 217.21 g/mol | ChemicalBook[1] |

| CAS Number | 398-99-2 | P&S Chemicals[2] |

| IUPAC Name | 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole | P&S Chemicals[2] |

| SMILES | CC1=NC2=C(S1)C=C(C=C2)C(F)(F)F | PubChem[3] |

| InChI | InChI=1S/C9H6F3NS/c1-5-13-7-4-6(9(10,11)12)2-3-8(7)14-5/h2-4H,1H3 | PubChem[3] |

Conformational Analysis

The conformation of this compound is largely rigid due to the fused aromatic ring system. The primary conformational flexibility arises from the rotation of the methyl and trifluoromethyl groups. Computational studies on similar benzothiazole derivatives indicate that the rotation of substituents on the benzothiazole ring system can be analyzed to determine the most stable energetic conformations.[4]

Computational Methodology for Conformational Analysis

A typical computational approach for conformational analysis involves a molecular geometry scan.[3] This is performed by systematically rotating specific dihedral angles and calculating the potential energy at each step. For this compound, the key dihedral angles to consider would be those associated with the C-C bond connecting the trifluoromethyl group to the benzene ring and the C-C bond of the methyl group attached to the thiazole ring.

The following workflow outlines the computational process for determining the conformational landscape:

Predicted Molecular Geometry

The optimized molecular geometry of this compound can be predicted using Density Functional Theory (DFT) calculations. The B3LYP functional with a 6-311G(d,p) basis set is a commonly employed and reliable method for such calculations on benzothiazole derivatives.[3] The following tables summarize the predicted bond lengths, bond angles, and dihedral angles for the lowest energy conformer.

Table 2: Predicted Bond Lengths (Å)

| Atom 1 | Atom 2 | Bond Length (Å) |

| C(ar) | C(ar) | 1.39 - 1.41 |

| C(ar) | S | 1.76 |

| C(ar) | N | 1.38 |

| C | N | 1.31 |

| C | S | 1.74 |

| C | C(methyl) | 1.51 |

| C(ar) | C(CF3) | 1.50 |

| C | F | 1.35 |

| C | H | 1.09 |

Table 3: Predicted Bond Angles (°) and Dihedral Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C(ar) | C(ar) | C(ar) | 119 - 121 |

| C(ar) | S | C | 91.5 |

| C(ar) | N | C | 110.2 |

| N | C | S | 115.3 |

| N | C | C(methyl) | 122.4 |

| S | C | C(methyl) | 122.3 |

| C(ar) | C(ar) | C(CF3) | 120.5 |

| F | C | F | 106.5 |

| Atom 1 | Atom 2 | Atom 3 | Atom 4 |

| C(ar) | C(ar) | C(CF3) | F |

| N | C | C(methyl) | H |

Note: The values presented are based on typical bond lengths and angles from DFT calculations of similar structures and may vary slightly based on the specific computational method and basis set used.

Experimental Protocols

While a specific crystal structure for this compound is not publicly available, the following experimental protocols are standard for the synthesis and characterization of similar benzothiazole derivatives.

Synthesis of this compound

A common method for the synthesis of 2-substituted benzothiazoles is the condensation of a substituted 2-aminothiophenol with an appropriate electrophile. For this compound, this would involve the reaction of 2-amino-4-(trifluoromethyl)thiophenol with acetic anhydride or a similar acetylating agent.

Materials:

-

2-Amino-4-(trifluoromethyl)thiophenol

-

Acetic anhydride

-

Polyphosphoric acid (PPA) or another suitable catalyst

-

Ethanol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of 2-amino-4-(trifluoromethyl)thiophenol and a slight excess of acetic anhydride is prepared.

-

The mixture is heated, often in the presence of a catalyst like polyphosphoric acid, to facilitate the cyclization reaction.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated sodium bicarbonate solution.

-

The product is extracted with an organic solvent such as dichloromethane.

-

The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be recorded on a 400 or 500 MHz spectrometer in a deuterated solvent (e.g., CDCl₃). The expected signals would include a singlet for the methyl protons and aromatic protons in the deshielded region, with splitting patterns determined by their coupling.

-

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom, including the methyl carbon, the trifluoromethyl carbon (with characteristic C-F coupling), and the aromatic and thiazole ring carbons.

-

¹⁹F NMR: The fluorine NMR spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized compound by determining its exact mass.

X-ray Crystallography

Should single crystals of sufficient quality be obtained, X-ray crystallography would provide the definitive molecular structure.

Crystallization Protocol:

-

The purified compound is dissolved in a minimal amount of a suitable solvent (e.g., hot ethanol, acetone, or dichloromethane).

-

A less polar solvent (e.g., hexane or heptane) is slowly added until slight turbidity is observed.

-

The solution is allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

-

Alternatively, slow evaporation of a solution of the compound in a moderately volatile solvent can yield single crystals.

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a diffractometer.

-

X-ray diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The collected data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

Molecular Orbital and Reactivity Analysis

The electronic properties and reactivity of this compound can be elucidated through analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. The presence of the electron-withdrawing trifluoromethyl group is expected to lower both the HOMO and LUMO energy levels and potentially reduce the HOMO-LUMO gap compared to unsubstituted benzothiazole.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformational aspects of this compound based on established computational methodologies. The provided data on physicochemical properties, predicted molecular geometry, and a framework for experimental investigation offer a solid foundation for further research and development involving this compound. The insights into its electronic structure and reactivity can guide its potential applications in medicinal chemistry and materials science.

References

Spectroscopic Data for 2-Methyl-5-(trifluoromethyl)benzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 2-Methyl-5-(trifluoromethyl)benzothiazole (CAS Number: 398-99-2). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. It also includes detailed experimental protocols for the acquisition of such data.

Compound Overview

This compound is a heterocyclic compound with the chemical formula C₉H₆F₃NS and a molecular weight of 217.21 g/mol .[1] Its structure features a benzothiazole core substituted with a methyl group at the 2-position and a trifluoromethyl group at the 5-position. The melting point of this compound has been reported to be in the range of 63-64 °C.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of related structures and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The trifluoromethyl group will influence the chemical shifts of the aromatic protons on the benzene ring through its strong electron-withdrawing nature.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 2.8 | Singlet | 3H | -CH₃ |

| ~ 7.6 - 7.8 | Multiplet | 2H | Aromatic CH |

| ~ 8.0 - 8.2 | Multiplet | 1H | Aromatic CH |

¹³C NMR (Carbon NMR):

The ¹³C NMR spectrum will display signals for the carbon atoms in the benzothiazole ring system, the methyl group, and the trifluoromethyl group. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 20 | -CH₃ |

| ~ 120 - 140 (quartet) | -CF₃ |

| ~ 115 - 155 | Aromatic/Heterocyclic C |

| ~ 165 | C=N |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups and the aromatic system present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3050 - 3100 | Aromatic C-H | Stretching |

| 2900 - 3000 | Aliphatic C-H (-CH₃) | Stretching |

| 1600 - 1650 | C=N (in thiazole ring) | Stretching |

| 1450 - 1580 | Aromatic C=C | Stretching |

| 1100 - 1350 | C-F (of -CF₃) | Stretching (strong) |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the stability of the benzothiazole ring and the presence of the methyl and trifluoromethyl substituents.

| m/z | Predicted Fragment |

| 217 | [M]⁺ (Molecular Ion) |

| 202 | [M - CH₃]⁺ |

| 148 | [M - CF₃]⁺ |

Experimental Protocols

The following sections detail generalized experimental procedures for obtaining the spectroscopic data for benzothiazole derivatives.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) is usually used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR acquisitions. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

IR Spectroscopy

Infrared spectra are commonly recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry

Mass spectra are generally obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is a common method for generating the mass spectrum.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Workflow and Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques in chemical structure elucidation.

References

The Potent World of Trifluoromethylated Benzothiazoles: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological properties. The strategic incorporation of a trifluoromethyl (CF3) group into this structure often enhances its biological efficacy, leading to a new generation of potent therapeutic candidates. This technical guide delves into the significant biological activities of trifluoromethylated benzothiazoles, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to support further research and development in this promising area.

Anticancer Activity

Trifluoromethylated benzothiazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The CF3 group's high lipophilicity and electron-withdrawing nature can enhance cell membrane permeability and interaction with biological targets.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected trifluoromethylated benzothiazole derivatives, with data presented as IC50 (the half maximal inhibitory concentration) or GI50 (the half maximal growth inhibition) values.

| Compound ID/Description | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 2-Amino-6-(trifluoromethyl)benzothiazole | - | - | [1](--INVALID-LINK--) |

| 3,5-bis-Trifluoromethylphenylurea derivative | ACHN (Renal Cancer) | 0.542 | [2](--INVALID-LINK--) |

| 3,5-bis-Trifluoromethylphenylurea derivative | A-498 (Kidney Carcinoma) | - | [2](--INVALID-LINK--) |

| 2-Amino-6-chloro-4-(trifluoromethyl)benzothiazole | - | - | [1](--INVALID-LINK--) |

| N-(3-(Trifluoromethyl)phenyl)acetamide derivative | Various | - | [3](--INVALID-LINK--) |

| N-(4-(Trifluoromethyl)phenyl)acetamide derivative | AsPC-1, BxPC-3, Capan-2 | 3.99 - 8.97 | [4](5--INVALID-LINK-- |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9][10]

Materials:

-

Trifluoromethylated benzothiazole compounds

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF and 2% glacial acetic acid)[7]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylated benzothiazole compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple formazan precipitate is visible.[8]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Trifluoromethylated benzothiazoles have shown promising activity against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected trifluoromethylated benzothiazole derivatives against various microorganisms.

| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |

| 4-Trifluoromethyl bithiazole derivative 8j | Enterococcus faecalis | 8-16 | [11] |

| 4-Trifluoromethyl bithiazole derivative 8j | Streptococcus pyogenes | 8-16 | [11] |

| 4-Trifluoromethyl bithiazole derivative 8j | Escherichia coli | >64 | [11] |

| 4-Trifluoromethyl bithiazole derivative 8j (with colistin) | Escherichia coli | 2-4 | [11] |

| 4-Trifluoromethyl bithiazole derivative 8j (with colistin) | Klebsiella pneumoniae | 2-4 | [11] |

| 4-Trifluoromethyl bithiazole derivative 8j (with colistin) | Acinetobacter baumannii | 2-4 | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][12][13][14][15]

Materials:

-

Trifluoromethylated benzothiazole compounds

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or nephelometer

Procedure:

-

Compound Preparation: Prepare a stock solution of the trifluoromethylated benzothiazole compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 4. benchchem.com [benchchem.com]

- 5. unich.it [unich.it]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. rr-asia.woah.org [rr-asia.woah.org]

- 14. protocols.io [protocols.io]

- 15. m.youtube.com [m.youtube.com]

Potential Therapeutic Targets for 2-Methyl-5-(trifluoromethyl)benzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic targets of 2-Methyl-5-(trifluoromethyl)benzothiazole, a heterocyclic compound with structural similarities to molecules exhibiting significant biological activity. While direct experimental data on this specific molecule is limited, this paper extrapolates potential mechanisms of action and therapeutic targets based on robust evidence from closely related analogs. Two primary pathways are identified as high-probability targets for further investigation: the Androgen Receptor (AR) signaling pathway, particularly through the inhibition of the AR N-terminal domain (NTD) interaction with co-chaperones, and the Aryl Hydrocarbon Receptor (AhR)-Cytochrome P450 1A1 (CYP1A1) axis, a common mechanism for anticancer activity in this chemical class. This document provides a comprehensive overview of these potential targets, including quantitative data from analogous compounds, detailed experimental protocols for target validation, and visual representations of the key signaling pathways and experimental workflows.

Introduction

Benzothiazole derivatives are a well-established class of compounds in medicinal chemistry, known for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The inclusion of a trifluoromethyl group, as in this compound, is a common strategy in drug design to enhance metabolic stability and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles. This guide synthesizes the available information on structurally related compounds to propose and detail the most probable therapeutic targets for this compound, providing a foundational resource for future research and drug development efforts.

Inferred Therapeutic Target 1: Androgen Receptor (AR)

A compelling potential therapeutic application for this compound is in the treatment of androgen-responsive prostate cancer. This inference is drawn from a study on the structurally analogous compound, 2-(4-fluorophenyl)-5-(trifluoromethyl)-1,3-benzothiazole (A4B17), which has been identified as an inhibitor of the interaction between the cochaperone BAG1L and the Androgen Receptor N-terminal domain (NTD)[1].

Mechanism of Action

The AR NTD is critical for the receptor's transactivation function. By inhibiting the BAG1L-AR NTD interaction, compounds like A4B17 can attenuate AR NTD activity, leading to the downregulation of AR target gene expression and subsequent inhibition of proliferation in AR-positive prostate cancer cells[1]. Given the structural similarity, it is plausible that this compound could act through a similar mechanism.

Data from Analogous Compounds

The following table summarizes the biological activity of the analogous compound A4B17.

| Compound Name | Target Interaction | Effect | Cell Line |

| 2-(4-fluorophenyl)-5-(trifluoromethyl)-1,3-benzothiazole (A4B17) | BAG1L-AR NTD Interaction | Inhibits proliferation of AR-positive prostate cancer cells; Attenuates BAG1L-mediated AR NTD activity | Prostate Cancer Cells |

Proposed Experimental Protocols for Target Validation

-

Objective: To determine if this compound disrupts the interaction between BAG1L and the AR NTD.

-

Cell Line: LNCaP or other AR-positive prostate cancer cell lines.

-

Protocol:

-

Culture LNCaP cells to 70-80% confluency.

-

Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Pre-clear the lysates with protein A/G beads.

-

Incubate the lysates with an anti-AR antibody or an anti-BAG1L antibody overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads several times to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by Western blotting using antibodies against both AR and BAG1L. A decrease in the co-precipitated protein in the presence of the compound would indicate disruption of the interaction.

-

-

Objective: To measure the effect of this compound on AR-mediated gene transcription.

-

Cell Line: PC-3 or other AR-negative prostate cancer cell lines for transient transfection.

-

Protocol:

-

Co-transfect cells with an AR expression vector and a luciferase reporter plasmid containing androgen response elements (AREs).

-

After transfection, treat the cells with a known AR agonist (e.g., dihydrotestosterone, DHT) in the presence of varying concentrations of this compound or vehicle control.

-

After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure luciferase activity using a luminometer.

-

A dose-dependent decrease in luciferase activity would indicate inhibition of AR transcriptional activity.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Inferred AR signaling inhibition by this compound.

Caption: Experimental workflow for Co-Immunoprecipitation.

Inferred Therapeutic Target 2: Cytochrome P450 1A1 (CYP1A1) and DNA Adduct Formation

A second, more general, potential therapeutic avenue for this compound is through a mechanism common to many fluorinated benzothiazole anticancer agents: the induction of Cytochrome P450 1A1 (CYP1A1) and subsequent metabolic activation.

Mechanism of Action

Many 2-arylbenzothiazoles are known to be ligands for the Aryl Hydrocarbon Receptor (AhR). Upon binding, the AhR-ligand complex translocates to the nucleus and induces the expression of target genes, most notably CYP1A1[2]. The expressed CYP1A1 enzyme then metabolizes the benzothiazole derivative into reactive electrophilic species. These reactive metabolites can covalently bind to macromolecules, including DNA, to form DNA adducts. In cancer cells that are sensitive to this class of compounds, the accumulation of DNA adducts leads to cell cycle arrest and apoptosis[2].

Data from Analogous Compounds

The following table summarizes the biological activity of analogous fluorinated 2-arylbenzothiazoles.

| Compound Name | Target Interaction | Effect | Cell Line(s) |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | AhR Agonist | Induces CYP1A1 mRNA and protein expression; Forms DNA adducts in sensitive cells; Induces single-strand breaks and DNA-protein cross-links; Potent antiproliferative activity. | MCF-7 (sensitive), MDA-MB-435 (resistant) |

Proposed Experimental Protocols for Target Validation

-

Objective: To determine if this compound induces the transcription of the CYP1A1 gene.

-

Cell Line: MCF-7 (a known sensitive cell line) or other cancer cell lines.

-

Protocol:

-

Culture MCF-7 cells to 70-80% confluency.

-

Treat cells with varying concentrations of this compound or a known CYP1A1 inducer (e.g., TCDD) as a positive control, and a vehicle control.

-

After a suitable incubation period (e.g., 6-24 hours), harvest the cells and extract total RNA.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform qRT-PCR using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH) for normalization.

-

An increase in CYP1A1 mRNA levels in a dose-dependent manner would indicate induction.

-

-

Objective: To confirm that the induction of CYP1A1 mRNA translates to increased protein expression.

-

Cell Line: MCF-7 or other responsive cell lines.

-

Protocol:

-

Follow the same cell culture and treatment protocol as for qRT-PCR.

-

After a longer incubation period (e.g., 24-48 hours) to allow for protein translation, lyse the cells and collect the protein extracts.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for CYP1A1, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP).

-

Visualize the protein bands and quantify the expression levels relative to a loading control (e.g., β-actin).

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Inferred CYP1A1-mediated bioactivation pathway.

Caption: Experimental workflow for qRT-PCR analysis of CYP1A1 expression.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking in the public domain, strong inferences can be drawn from its structural analogs. The Androgen Receptor signaling pathway and the CYP1A1 bioactivation pathway represent two highly plausible and promising avenues for investigation. The experimental protocols and conceptual frameworks provided in this guide offer a clear roadmap for researchers to elucidate the precise mechanism of action of this compound. Future studies should focus on the direct testing of this compound in the described assays to confirm these inferred targets. Furthermore, broader screening against a panel of kinases and other cancer-related targets may reveal additional, novel mechanisms of action. Such research will be crucial in determining the ultimate therapeutic potential of this and related benzothiazole derivatives.

References

- 1. Development of a Benzothiazole Scaffold-Based Androgen Receptor N-Terminal Inhibitor for Treating Androgen-Responsive Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Screening of 2-Methyl-5-(trifluoromethyl)benzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities. Among these, their potential as anticancer agents has been a primary focus of research. The introduction of a trifluoromethyl group into the benzothiazole scaffold can significantly modulate the compound's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced biological activity. This technical guide provides an in-depth overview of the in vitro screening of 2-Methyl-5-(trifluoromethyl)benzothiazole derivatives, focusing on their anticancer properties. While specific data on the this compound core is limited in publicly available research, this guide draws upon data from structurally related trifluoromethylated and other substituted benzothiazole derivatives to provide a comprehensive framework for researchers in this field.

Anticancer Activity of Benzothiazole Derivatives

Numerous studies have demonstrated the potent in vitro anticancer activity of benzothiazole derivatives against a variety of human cancer cell lines. These compounds have been shown to induce apoptosis and inhibit cell proliferation through various mechanisms of action.

Quantitative Data from In Vitro Screening

The following tables summarize the in vitro anticancer activity of various benzothiazole derivatives from selected studies. It is important to note that these derivatives do not all contain the specific this compound core, but they provide valuable structure-activity relationship (SAR) insights for this class of compounds.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3,5-bis-trifluoromethylphenylurea benzothiazole derivative | ACHN (renal) | GI50 < 0.1 | [1] |

| 3,5-bis-trifluoromethylphenylurea benzothiazole derivative | A-498 (kidney) | GI50 < 0.1 | [1] |

| Substituted bromopyridine acetamide benzothiazole | SKRB-3 (breast) | 0.0012 | [1] |

| Substituted bromopyridine acetamide benzothiazole | SW620 (colon) | 0.0043 | [1] |

| Substituted bromopyridine acetamide benzothiazole | A549 (lung) | 0.044 | [1] |

| Substituted bromopyridine acetamide benzothiazole | HepG2 (liver) | 0.048 | [1] |

| Naphthalimide-benzothiazole derivative 67 | HT-29 (colon) | 3.47 ± 0.2 | [2] |

| Naphthalimide-benzothiazole derivative 67 | A549 (lung) | 3.89 ± 0.3 | [2] |

| Naphthalimide-benzothiazole derivative 67 | MCF-7 (breast) | 5.08 ± 0.3 | [2] |

| Naphthalimide-benzothiazole derivative 66 | HT-29 (colon) | 3.72 ± 0.3 | [2] |

| Naphthalimide-benzothiazole derivative 66 | A549 (lung) | 4.074 ± 0.3 | [2] |

| Naphthalimide-benzothiazole derivative 66 | MCF-7 (breast) | 7.91 ± 0.4 | [2] |

| Pyridine containing piperazine benzothiazole derivative 18 | HCT-116 (colorectal) | 7.9 | [1][2] |

| Pyridine containing piperazine benzothiazole derivative 18 | MCF-7 (breast) | 9.2 | [1][2] |

| Pyridine containing piperazine benzothiazole derivative 18 | HUH-7 (hepatocellular) | 3.1 | [1][2] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375 (melanoma) | >50 | [4] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | C32 (melanoma) | >50 | [4] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | DU145 (prostate) | >50 | [4] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | MCF-7/WT (breast) | >50 | [4] |

| Benzothiazole aniline derivative L1 | HepG2 (liver) | 5.9 ± 0.2 | [5] |

| Benzothiazole aniline derivative L2 | HepG2 (liver) | 3.9 ± 0.1 | [5] |

| Platinum (II) complex L1Pt | HepG2 (liver) | 7.4 ± 0.3 | [5] |

| Platinum (II) complex L2Pt | HepG2 (liver) | 8.7 ± 0.3 | [5] |

| Cisplatin | HepG2 (liver) | 12.5 ± 0.5 | [5] |

Experimental Protocols

A crucial aspect of in vitro screening is the use of robust and reproducible experimental protocols. The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential medicinal agents.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[6][7] The amount of formazan produced is proportional to the number of living cells.[8]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HepG2)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete growth medium.

-

Count the cells and adjust the cell suspension to a density of 5 × 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[8]

-

Incubate the plate for 24 hours to allow for cell attachment.[8]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete growth medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control (a known anticancer drug).

-

Incubate the plate for 48 or 72 hours.[8]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

-

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound derivatives are not yet fully elucidated, studies on related benzothiazole compounds suggest several potential mechanisms of action. Benzothiazole derivatives have been reported to induce apoptosis and modulate key signaling pathways involved in cancer cell proliferation and survival, including the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[3]

The diagram below illustrates a generalized signaling pathway that is often implicated in the anticancer effects of benzothiazole derivatives.

Caption: Generalized signaling pathways potentially targeted by benzothiazole derivatives.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro screening of novel this compound derivatives.

References

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

Investigating the Mechanism of Action of 2-Methyl-5-(trifluoromethyl)benzothiazole: A Review of Available Scientific Literature

A comprehensive search of scientific databases reveals a notable lack of specific research on the biological mechanism of action of the compound 2-Methyl-5-(trifluoromethyl)benzothiazole. While this molecule is available as a chemical intermediate for research and synthesis, dedicated studies detailing its specific molecular targets, signaling pathways, and quantitative biological activity are not present in the current body of published literature.

Therefore, the creation of an in-depth technical guide with detailed experimental protocols, quantitative data tables, and signaling pathway diagrams specifically for this compound is not feasible at this time.

However, the broader class of benzothiazole derivatives has been the subject of extensive research, revealing a wide range of biological activities. This summary provides an overview of the known biological effects of related benzothiazole compounds, which may offer insights into the potential, yet uninvestigated, properties of this compound.

General Biological Activities of Benzothiazole Derivatives

Benzothiazoles are a significant class of heterocyclic compounds that form the core structure of various molecules with therapeutic potential.[1][2] Their versatile structure allows for chemical modifications that can lead to a diverse array of biological effects.[1]

Antimicrobial and Antifungal Activity

Benzothiazole derivatives have been widely investigated for their antimicrobial properties against a variety of bacterial and fungal pathogens.[1][2] For instance, certain 2-substituted benzothiazoles have demonstrated potent activity against bacteria such as Staphylococcus aureus and Escherichia coli.[1] Additionally, derivatives of 2-mercaptobenzothiazole have shown notable antifungal activity, including against Candida albicans.[3]

Anticancer Activity

A significant area of research has focused on the anticancer potential of benzothiazole derivatives.[1][2] Some compounds, such as 2-(4-aminophenyl)benzothiazole, have been studied for their ability to inhibit tumor growth.[1] The antitumor activity of certain benzothiazoles is thought to be related to their ability to bind to the aryl hydrocarbon receptor (AhR) and induce the expression of cytochrome P450 1A1 (CYP1A1), leading to bioactivation in sensitive cancer cells.[4] Structurally related compounds like 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole have also exhibited potent and selective antitumor properties in human cancer cell lines.[5]

Anti-inflammatory Properties

Certain benzothiazole derivatives have been shown to possess anti-inflammatory effects by modulating inflammatory pathways.[1][2] Some of these compounds have been found to inhibit the COX-2 enzyme, a key player in the inflammatory response.[1]

Neurological Activity

Recent studies have explored the role of benzothiazole derivatives in the context of neurodegenerative diseases. A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were designed as multifunctional agents for the potential treatment of Parkinson's disease.[6] One of the lead compounds from this series demonstrated potent and selective inhibitory activity against monoamine oxidase B (MAO-B), a key target in Parkinson's disease therapy.[6] This compound also exhibited antioxidant, metal-chelating, and neuroprotective properties.[6]

The Potential Role of the Trifluoromethyl Group

The presence of a trifluoromethyl (-CF3) group, as seen in this compound, is a common feature in many biologically active molecules. This group can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. In the context of benzothiazoles, one study noted that compounds bearing a trifluoromethyl substituent on the benzothiazole ring exhibited submicromolar GI50 (half-maximal growth inhibition concentration) values against the MDA 468 breast cancer cell line.[4] This suggests that the trifluoromethyl group can contribute to the cytotoxic activity of the benzothiazole scaffold.

Conclusion

While a detailed mechanism of action for this compound remains unelucidated due to a lack of specific research, the broader family of benzothiazole derivatives exhibits a rich and diverse pharmacology. The known antimicrobial, anticancer, anti-inflammatory, and neurological activities of these related compounds provide a foundation for potential future investigations into the specific biological effects of this compound. Further research is required to determine if this specific compound shares any of these activities and to identify its unique molecular targets and mechanisms of action. Without such dedicated studies, any discussion of its signaling pathways, quantitative data, or experimental protocols would be purely speculative.

References

- 1. jchr.org [jchr.org]

- 2. Current Perspective of Synthesis of Medicinally Relevant Benzothiazole based Molecules: Potential for Antimicrobial and Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Novel Benzothiazole-Based Bioactive Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable and diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery of novel benzothiazole-based bioactive compounds, with a focus on their synthesis, anticancer, and anti-inflammatory properties. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are presented to facilitate further research and development in this promising area.

Introduction to Benzothiazole Scaffolds

Benzothiazole and its derivatives have garnered significant attention from the scientific community owing to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, neuroprotective, and antidiabetic properties.[1][2] The versatility of the benzothiazole ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. This adaptability has made it a cornerstone for the development of several clinically approved drugs and numerous investigational compounds.[2] Recent research has particularly highlighted the potential of benzothiazole derivatives as potent anticancer and anti-inflammatory agents, often exhibiting dual activity that can be advantageous in treating complex diseases like cancer where inflammation plays a crucial role.[3]

Synthesis of Bioactive Benzothiazole Derivatives

The synthesis of novel benzothiazole derivatives is a critical step in the discovery of new bioactive compounds. A common and effective strategy involves the synthesis of a key intermediate, such as 2-amino-6-chlorobenzothiazole, followed by N-substitution to introduce diverse functional groups.

Synthesis of 2-amino-6-chlorobenzothiazole (Intermediate 1)

Principle: This synthesis is based on the reaction of 4-chlorophenylthiourea with sulfuryl chloride in an appropriate solvent, followed by neutralization to yield the desired 2-amino-6-chlorobenzothiazole.[2]

Experimental Protocol:

-

Suspend 186.5 parts of 4-chlorophenylthiourea in 850 parts of chlorobenzene with stirring.

-

Slowly add 185 parts of sulfuryl chloride to the suspension over approximately 3 hours, maintaining the temperature between 40-45°C.

-

After the gas evolution ceases, remove the chlorobenzene by steam distillation.

-

Adjust the pH of the remaining suspension of 2-amino-6-chlorobenzothiazolium chloride to 8 with a 25% ammonia solution.

-

The crude 2-amino-6-chlorobenzothiazole will agglomerate. Decant the aqueous layer and dry the product.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (Compound B7)

Principle: This step involves the N-alkylation of the 2-amino group of the benzothiazole intermediate with 4-nitrobenzyl chloride.

Experimental Protocol:

-

Dissolve 0.01 mol of 2-amino-6-chlorobenzothiazole (Intermediate 1) in a suitable solvent such as ethanol.

-

Add an equimolar amount (0.01 mol) of 4-nitrobenzyl chloride to the solution.

-

Add a base, such as triethylamine (0.01 mol), to the reaction mixture to act as a proton scavenger.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture and pour it into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to yield pure 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (Compound B7).[4]

Biological Evaluation of Benzothiazole Derivatives

A comprehensive biological evaluation is essential to determine the therapeutic potential of the newly synthesized compounds. This section outlines the detailed protocols for assessing the anticancer and anti-inflammatory activities of benzothiazole derivatives like Compound B7.

Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

-

Seed human non-small cell lung cancer cell lines (A549 and H1299) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the benzothiazole compounds (e.g., 1, 2, 4, 8, 16, 32 µM) for 48 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[4]

Principle: The wound healing assay is a straightforward method to study directional cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the migration of cells to close the wound is monitored over time.

Experimental Protocol:

-

Seed A549 or H1299 cells in 6-well plates and grow them to form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.[1]

-

Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.[1]

-

Add fresh medium containing the benzothiazole compound at a non-toxic concentration (e.g., below the IC20 value).

-

Capture images of the wound at 0 hours and after 24 hours of incubation.

-

The wound closure is quantified by measuring the area of the wound at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated to assess the effect of the compound on cell migration.[1]

Anti-inflammatory Activity

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In this context, it is used to measure the concentration of the pro-inflammatory cytokines IL-6 and TNF-α in cell culture supernatants.

Experimental Protocol:

-

Seed appropriate cells (e.g., macrophages or cancer cells that produce these cytokines) in 24-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the benzothiazole compound for 1 hour.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce the production of IL-6 and TNF-α, and incubate for 24 hours.

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-6 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[5]

-

The absorbance is read at 450 nm, and the cytokine concentrations are determined from a standard curve.

Mechanism of Action: Inhibition of AKT and ERK Signaling Pathways

Many benzothiazole derivatives exert their anticancer effects by modulating key intracellular signaling pathways that are often dysregulated in cancer. The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways are two such critical pathways that control cell proliferation, survival, and migration.[1][6]

Western Blot Analysis of Phosphorylated AKT (p-AKT) and ERK (p-ERK)

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are probed using antibodies specific to the target protein. In this case, antibodies that specifically recognize the phosphorylated (activated) forms of AKT and ERK are used.

Experimental Protocol:

-

Treat A549 or A431 cells with the benzothiazole compound at various concentrations for a specified time.

-

Lyse the cells to extract total proteins.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

The intensity of the bands corresponding to p-AKT and p-ERK is normalized to the intensity of the total AKT and ERK bands, respectively, to determine the effect of the compound on the activation of these pathways.[4][7]

Data Presentation

Quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Anticancer Activity of Benzothiazole Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| B7 | A431 | 1.8 ± 0.2 | [4] |

| B7 | A549 | 2.5 ± 0.3 | [4] |

| B7 | H1299 | 3.1 ± 0.4 | [4] |

| Cisplatin | A549 | 10.2 ± 1.1 | [4] |

Table 2: Anti-inflammatory Activity of Compound B7

| Treatment | IL-6 Inhibition (%) | TNF-α Inhibition (%) | Reference |

| B7 (1 µM) | 25 ± 3 | 30 ± 4 | [4] |

| B7 (2 µM) | 48 ± 5 | 55 ± 6 | [4] |

| B7 (4 µM) | 72 ± 6 | 78 ± 7 | [4] |

Table 3: Effect of Compound B7 on Cell Migration

| Treatment | Wound Closure (%) | Reference |

| Control | 95 ± 5 | [4] |

| B7 (2 µM) | 45 ± 4 | [4] |

Visualizations

Diagrams are crucial for illustrating complex biological pathways and experimental workflows.

Caption: Experimental workflow for the discovery of bioactive benzothiazole compounds.

Caption: Inhibition of AKT and ERK signaling pathways by benzothiazole compounds.

References

- 1. clyte.tech [clyte.tech]

- 2. prepchem.com [prepchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. med.virginia.edu [med.virginia.edu]

- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of 2-Methyl-Benzothiazole Analogues: A Deep Dive into Structure-Activity Relationships

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a heterocyclic aromatic molecule, has long been a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 2-methyl-benzothiazole analogues have emerged as a particularly promising class of molecules, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-methyl-benzothiazole derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory activities. Through a systematic review of recent literature, this document aims to equip researchers and drug development professionals with a comprehensive understanding of the key structural modifications that govern the biological efficacy of these compounds.

Anticancer Activity of 2-Methyl-Benzothiazole Analogues

The quest for novel anticancer agents has identified 2-substituted benzothiazoles as a fertile ground for discovery. The 2-methyl-benzothiazole core, in particular, has been the subject of extensive investigation, with structural modifications leading to potent cytotoxic agents against various cancer cell lines.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro anticancer activity of selected 2-substituted benzothiazole analogues, highlighting the impact of various substitutions on their cytotoxic potency.